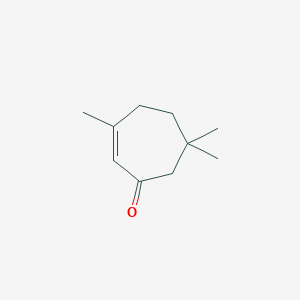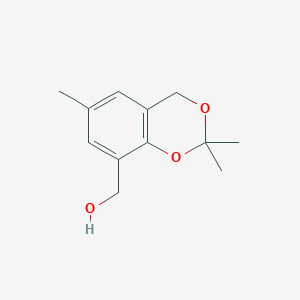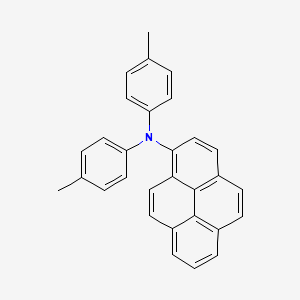
Benzamide, 4-(3,6-dihydro-3-methyl-2H-1,2-oxazin-2-yl)-N-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 4-(3,6-dihydro-3-methyl-2H-1,2-oxazin-2-yl)-N-propyl- is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This compound features a unique oxazinyl ring, which may contribute to its distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-(3,6-dihydro-3-methyl-2H-1,2-oxazin-2-yl)-N-propyl- typically involves the following steps:
Formation of the Oxazinyl Ring: The oxazinyl ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols and aldehydes under acidic or basic conditions.
Attachment of the Benzamide Group: The benzamide moiety can be introduced via an amidation reaction, where a benzoyl chloride reacts with an amine group.
N-Propyl Substitution: The final step involves the alkylation of the nitrogen atom with a propyl group, which can be achieved using propyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the oxazinyl ring or the propyl group, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.
Substitution: The compound can participate in substitution reactions, especially at the benzamide or oxazinyl ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving benzamide derivatives.
Medicine: Potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Use as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparación Con Compuestos Similares
Similar Compounds
Benzamide: A simpler analog without the oxazinyl ring.
N-Propylbenzamide: Lacks the oxazinyl ring but has the propyl substitution.
4-(3,6-Dihydro-3-methyl-2H-1,2-oxazin-2-yl)benzamide: Similar structure but without the N-propyl group.
Uniqueness
The presence of both the oxazinyl ring and the N-propyl group in Benzamide, 4-(3,6-dihydro-3-methyl-2H-1,2-oxazin-2-yl)-N-propyl- makes it unique compared to its analogs. This combination may result in distinct chemical reactivity and biological activity.
Propiedades
| 162663-36-7 | |
Fórmula molecular |
C15H20N2O2 |
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
4-(3-methyl-3,6-dihydrooxazin-2-yl)-N-propylbenzamide |
InChI |
InChI=1S/C15H20N2O2/c1-3-10-16-15(18)13-6-8-14(9-7-13)17-12(2)5-4-11-19-17/h4-9,12H,3,10-11H2,1-2H3,(H,16,18) |
Clave InChI |
SKRAFEUQZNJPED-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)C1=CC=C(C=C1)N2C(C=CCO2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(7-Bromo-2,3-dimethyl-1-benzofuran-4-yl)methyl]-1H-imidazole](/img/structure/B14265063.png)



![4,4'-[(4-Hydroxy-5-methyl-1,3-phenylene)bis(methylene)]bis(2,5-dimethylphenol)](/img/structure/B14265078.png)

![Ethyl 8,9-dimethoxy-5,5-dimethyl-2,3-dioxo-2,3,5,6-tetrahydropyrrolo[2,1-a]isoquinoline-1-carboxylate](/img/structure/B14265108.png)

![2(3H)-Furanone, dihydro-3-[(methylamino)methylene]-, (3E)-](/img/structure/B14265124.png)
